molecular formula C10H14IN B13099069 (S)-1-(4-Iodophenyl)-N,N-dimethylethanamine

(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine

Cat. No.: B13099069
M. Wt: 275.13 g/mol
InChI Key: KFYSUXMQFPVIDX-QMMMGPOBSA-N
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Description

(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine is a chiral compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Iodophenyl)-N,N-dimethylethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodophenylacetonitrile.

    Reduction: The nitrile group is reduced to the corresponding amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Methylation: The resulting amine is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium thiolate (NaSR) or amines (RNH2) in polar solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products

    Substitution: Formation of thiophenyl or aminophenyl derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of deiodinated products.

Scientific Research Applications

(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging studies.

Mechanism of Action

The mechanism of action of (S)-1-(4-Iodophenyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways related to neurological function.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Iodophenyl)-N,N-dimethylethanamine: The enantiomer of the compound with similar properties but different stereochemistry.

    1-(4-Bromophenyl)-N,N-dimethylethanamine: A bromine-substituted analog with different reactivity.

    1-(4-Fluorophenyl)-N,N-dimethylethanamine: A fluorine-substituted analog with distinct electronic properties.

Uniqueness

(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine is unique due to the presence of the iodine atom, which imparts specific reactivity and potential for radiolabeling. Its chiral nature also allows for enantioselective interactions with biological targets, making it valuable in medicinal chemistry.

Properties

Molecular Formula

C10H14IN

Molecular Weight

275.13 g/mol

IUPAC Name

(1S)-1-(4-iodophenyl)-N,N-dimethylethanamine

InChI

InChI=1S/C10H14IN/c1-8(12(2)3)9-4-6-10(11)7-5-9/h4-8H,1-3H3/t8-/m0/s1

InChI Key

KFYSUXMQFPVIDX-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)I)N(C)C

Canonical SMILES

CC(C1=CC=C(C=C1)I)N(C)C

Origin of Product

United States

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